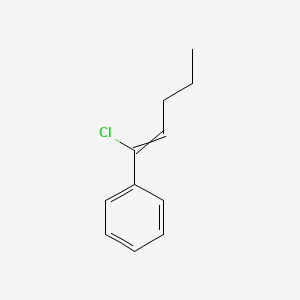
(1-Chloropent-1-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Chloropent-1-en-1-yl)benzene is an organic compound with the molecular formula C11H13Cl It consists of a benzene ring substituted with a chloropentene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloropent-1-en-1-yl)benzene can be achieved through various methods. One common approach involves the reaction of benzene with 1-chloropent-1-yne under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The use of anhydrous solvents and controlled temperatures is crucial to ensure high yields and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial production often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Chloropent-1-en-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the double bond can yield saturated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions produce corresponding alcohols, ketones, or alkanes .
Wissenschaftliche Forschungsanwendungen
(1-Chloropent-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (1-Chloropent-1-en-1-yl)benzene exerts its effects involves interactions with various molecular targets. The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution by electrophiles. The presence of the chloropentene group influences the reactivity and selectivity of these reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Chloropent-1-en-2-yl)benzene: Similar structure but with a different position of the double bond.
(5-Chloro-1-pentyn-1-yl)benzene: Contains a triple bond instead of a double bond.
Chlorobenzene: A simpler compound with only a chlorine substituent on the benzene ring.
Uniqueness
(1-Chloropent-1-en-1-yl)benzene is unique due to the presence of both a chlorinated and an unsaturated aliphatic chain attached to the benzene ring.
Eigenschaften
CAS-Nummer |
90137-67-0 |
|---|---|
Molekularformel |
C11H13Cl |
Molekulargewicht |
180.67 g/mol |
IUPAC-Name |
1-chloropent-1-enylbenzene |
InChI |
InChI=1S/C11H13Cl/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-9H,2-3H2,1H3 |
InChI-Schlüssel |
BKPXKTZTSQENTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=C(C1=CC=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















